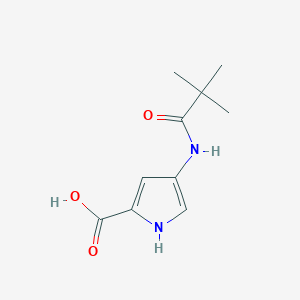
4-(2,2-Dimethylpropanamido)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pivalamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pivalamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 4-Pivalamido-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole-2-carboxylic acid derivatives, including 4-Pivalamido-1H-pyrrole-2-carboxylic acid . This approach not only reduces the carbon footprint but also provides access to valuable platform chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pivalamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carboxylic acid group allows for reactions such as esterification and amidation, while the pyrrole ring can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include oxidizing agents like copper(II) and air, reducing agents, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, but they generally involve mild to moderate temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed: The major products formed from the reactions of 4-Pivalamido-1H-pyrrole-2-carboxylic acid include N-substituted pyrroles, esters, and amides.
Aplicaciones Científicas De Investigación
4-Pivalamido-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as antiviral, anti-inflammatory, and anticancer agents . Additionally, its unique structure makes it a valuable component in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4-Pivalamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4-Pivalamido-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as pyrrole-2-carboxamide and 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide . These compounds share a similar pyrrole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the pivalamido group in 4-Pivalamido-1H-pyrrole-2-carboxylic acid makes it unique, as it imparts specific steric and electronic effects that influence its reactivity and biological activity.
Conclusion
4-Pivalamido-1H-pyrrole-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its potential in fields such as medicine, materials science, and sustainable chemistry.
Propiedades
Número CAS |
305809-16-9 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropanoylamino)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
XUBMKTMJWBCOJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=CNC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



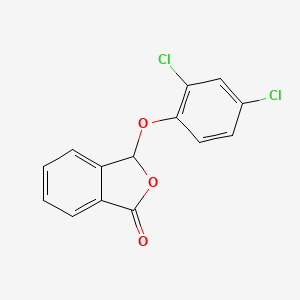
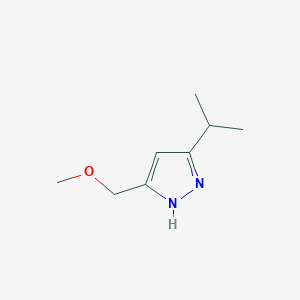
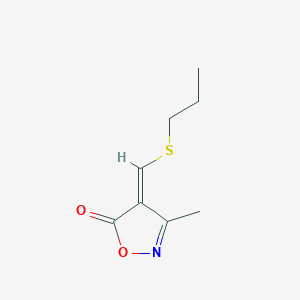
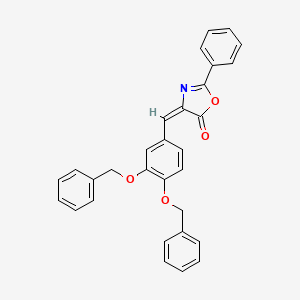
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
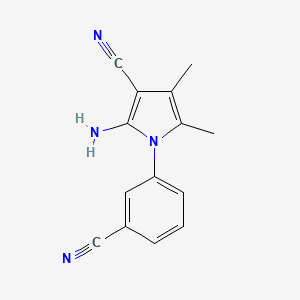
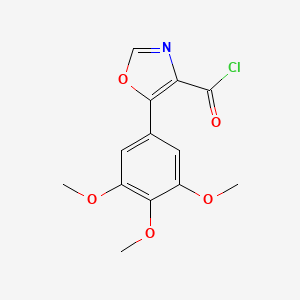
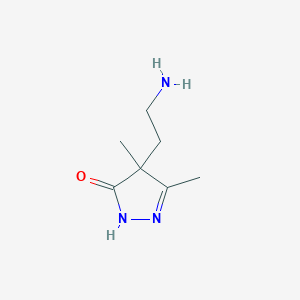
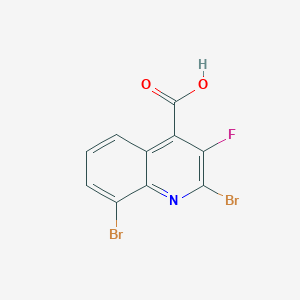
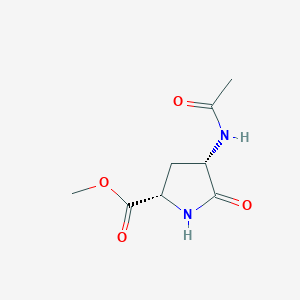

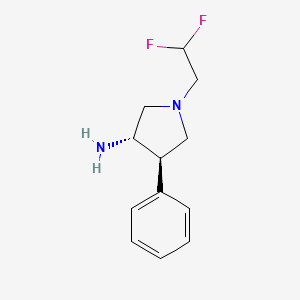
![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
